2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, thiophene, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, oxidation, and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. .
Biology: In biological research, the compound can be used as a probe or ligand to study various biochemical pathways and interactions
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly those targeting specific molecular pathways or receptors
Industry: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(Pyridin-4-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(Pyridin-3-ylmethyl)-1-(thiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The combination of pyridine, thiophene, and chromeno-pyrrole moieties in this particular arrangement offers unique opportunities for exploring new chemical space and developing novel materials .
Properties
Molecular Formula |
C21H14N2O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H14N2O3S/c24-19-14-6-1-2-7-15(14)26-20-17(19)18(16-8-4-10-27-16)23(21(20)25)12-13-5-3-9-22-11-13/h1-11,18H,12H2 |
InChI Key |
SVNKCPRSAHRYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CS4)CC5=CN=CC=C5 |
Origin of Product |
United States |
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